Synthesis and characterization of 2-(2-Boronophenyl)acetic acid
Synthesis and characterization of 2-(2-Boronophenyl)acetic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Boronophenyl)acetic Acid
Introduction: A Key Building Block in Modern Chemistry
2-(2-Boronophenyl)acetic acid is an organoboron compound of significant interest to researchers in medicinal chemistry and organic synthesis. Its structure, featuring both a carboxylic acid and a boronic acid moiety ortho to the linking methylene group, makes it a uniquely versatile building block. Boronic acids are a class of compounds that have gained prominence in drug discovery, most notably with the success of the proteasome inhibitor Bortezomib (Velcade®), the first boronic acid-containing drug approved by the FDA for cancer treatment.[1][2] The boronic acid group can form reversible covalent bonds with diols and specific amino acid residues in proteins, making it a powerful pharmacophore for enzyme inhibition.[3]
Beyond its direct biological applications, 2-(2-boronophenyl)acetic acid is a valuable intermediate in synthetic chemistry. It is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[2][4][5][6] This reaction allows for the efficient construction of complex molecular architectures, including biaryl systems prevalent in many pharmaceutical agents.
This guide provides a comprehensive overview of a reliable synthetic route to 2-(2-boronophenyl)acetic acid and details the essential analytical techniques required for its full characterization and quality control, aimed at researchers, scientists, and drug development professionals.
Synthetic Strategy: Palladium-Catalyzed Miyaura Borylation
The most effective and widely adopted method for synthesizing arylboronic acids is the palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, a process known as the Miyaura borylation.[7] This strategy is chosen for its exceptional functional group tolerance, allowing for the direct borylation of substrates containing sensitive groups like carboxylic acids without the need for protecting groups. This contrasts sharply with traditional methods that rely on harsh organometallic reagents like organolithiums or Grignards, which are incompatible with acidic protons.[8]
The chosen precursor for this synthesis is 2-(2-bromophenyl)acetic acid, a commercially available starting material.[9][10] The core transformation involves the reaction of this aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.
Caption: Synthetic workflow for 2-(2-Boronophenyl)acetic acid.
Detailed Experimental Protocol
This protocol describes the synthesis of 2-(2-boronophenyl)acetic acid from 2-(2-bromophenyl)acetic acid via a palladium-catalyzed borylation followed by hydrolysis of the intermediate boronate ester.
3.1. Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier Example | Notes |
| 2-(2-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.04 | Sigma-Aldrich | Starting material |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | Combi-Blocks | Borylating agent |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Strem Chemicals | Catalyst precursor |
| XPhos | C₃₃H₄₉P | 488.72 | Sigma-Aldrich | Ligand |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | Fisher Scientific | Base, anhydrous |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | VWR | Anhydrous solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | J.T. Baker | For work-up (2 M aq.) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | EMD Millipore | Extraction solvent |
| Brine (Saturated NaCl) | NaCl | 58.44 | Lab Grade | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Acros Organics | Drying agent |
3.2. Step-by-Step Procedure
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Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-bromophenyl)acetic acid (2.15 g, 10.0 mmol), bis(pinacolato)diboron (3.05 g, 12.0 mmol), and anhydrous potassium acetate (2.94 g, 30.0 mmol).
-
Catalyst Addition: In a separate vial, add palladium(II) acetate (45 mg, 0.20 mmol, 2 mol%) and XPhos (195 mg, 0.40 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is crucial as the palladium(0) active species is oxygen-sensitive.
-
Solvent Addition: Add the catalyst/ligand mixture to the main flask under a positive pressure of inert gas. Then, add 50 mL of anhydrous 1,4-dioxane via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS, checking for the consumption of the starting material. The reaction is typically complete within 12-18 hours.
-
Cooling and Filtration: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 50 mL of ethyl acetate and filter through a pad of Celite® to remove the palladium black and inorganic salts. Wash the Celite® pad with an additional 20 mL of ethyl acetate.
-
Hydrolysis and Extraction: Transfer the combined filtrate to a separatory funnel. Add 50 mL of 2 M aqueous HCl. Shake vigorously for 10 minutes to facilitate the hydrolysis of the pinacol ester to the free boronic acid.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically an off-white solid. It can be purified by recrystallization from a mixture of ethyl acetate and hexanes or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid to yield pure 2-(2-boronophenyl)acetic acid.
Structural Elucidation and Characterization
A combination of spectroscopic and analytical methods is required to confirm the identity, structure, and purity of the synthesized 2-(2-boronophenyl)acetic acid.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Samples are typically dissolved in DMSO-d₆ or CDCl₃.
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¹H NMR Spectroscopy: This technique provides information about the proton environment. The spectrum is expected to show four distinct signals in the aromatic region, a singlet for the methylene protons, and a broad singlet for the acidic protons.
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton. The spectrum should show eight distinct signals: six for the aromatic carbons, one for the methylene carbon, and one for the carbonyl carbon.
-
¹¹B NMR Spectroscopy: This is specific for the boron atom and is diagnostic for the formation of the boronic acid. A single broad peak is expected in the characteristic range for arylboronic acids.[11][12]
Table 2: Expected NMR Data for 2-(2-Boronophenyl)acetic acid (in DMSO-d₆)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment | Rationale |
| ¹H | ~12.3 | broad s | 1H | Carboxylic acid proton, exchangeable. |
| ¹H | ~8.0 | broad s | 2H | Boronic acid -B(OH)₂ protons, exchangeable. |
| ¹H | ~7.5-7.7 | m | 1H | Aromatic H (adjacent to -B(OH)₂) |
| ¹H | ~7.2-7.4 | m | 3H | Remaining aromatic protons |
| ¹H | ~3.8 | s | 2H | Methylene (-CH₂-) protons |
| ¹³C | ~172 | s | 1C | Carbonyl carbon (C=O) |
| ¹³C | ~130-140 | m | 6C | Aromatic carbons |
| ¹³C | ~40 | s | 1C | Methylene carbon (-CH₂-) |
| ¹¹B | ~28-30 | broad s | 1B | Arylboronic acid B(OH)₂[11][12] |
4.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. Using electrospray ionization (ESI), the expected molecular ion would be observed in either positive ([M+H]⁺ at m/z 181.06) or negative ([M-H]⁻ at m/z 179.05) mode. It is important to note that boronic acids can undergo dehydration in the mass spectrometer to form cyclic anhydrides (boroxines), which may appear as higher mass ions.[13][14]
4.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The spectrum of an arylboronic acid will show characteristic absorption bands.[15][16][17]
Table 3: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H stretch | B(OH)₂ group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic acid -COOH |
| ~1700 (sharp) | C=O stretch | Carboxylic acid -COOH |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| 1350-1410 | B-O stretch | Boronic acid[17][18] |
| ~750 | C-H bend | Ortho-disubstituted aromatic ring |
4.4. Physicochemical Properties and Purity Analysis
Table 4: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₉BO₄ |
| Molecular Weight | 179.97 g/mol |
| Appearance | White to off-white solid |
| Melting Point | A sharp melting point indicates high purity. For reference, the starting material 2-(2-bromophenyl)acetic acid melts at 104-106 °C.[9] |
-
High-Performance Liquid Chromatography (HPLC): Purity is best assessed using reversed-phase HPLC.[19][20] A typical method would involve a C18 column with a gradient elution using a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid. Detection is typically performed with a UV detector at a wavelength around 254 nm. A pure sample should exhibit a single major peak.
Mechanism Spotlight: The Palladium-Catalyzed Borylation Cycle
Understanding the mechanism provides insight into the roles of the various reagents. The catalytic cycle for the Miyaura borylation generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
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